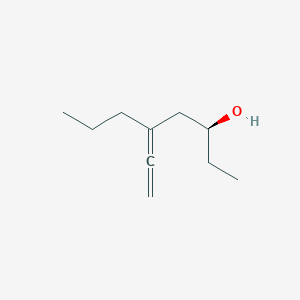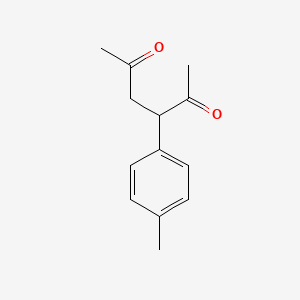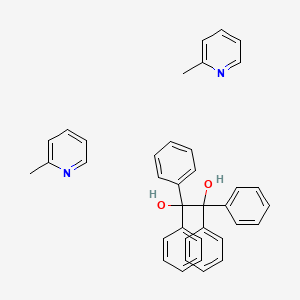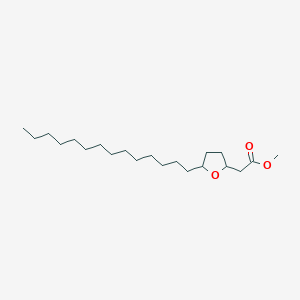
3-Methylidene-2,4-dioctadecylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-2,4-dioctadecylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with long alkyl chains and a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-2,4-dioctadecylcyclobutan-1-one typically involves the reaction of cyclobutanone derivatives with long-chain alkyl halides under basic conditions. The methylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with the carbonyl group of the cyclobutanone .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidene-2,4-dioctadecylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The long alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Methylidene-2,4-dioctadecylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and lipid behavior.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylidene-2,4-dioctadecylcyclobutan-1-one involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The methylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylidene-2,3-dihydro-1,8-naphthyridin-4-one: This compound shares the methylidene group but has a different core structure.
2-Ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4-one: Another compound with a methylidene group, used in anticancer research.
Uniqueness
3-Methylidene-2,4-dioctadecylcyclobutan-1-one is unique due to its combination of a cyclobutanone ring with long alkyl chains and a methylidene group. This structure imparts distinct physical and chemical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
823181-78-8 |
|---|---|
Formule moléculaire |
C41H78O |
Poids moléculaire |
587.1 g/mol |
Nom IUPAC |
3-methylidene-2,4-dioctadecylcyclobutan-1-one |
InChI |
InChI=1S/C41H78O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-38(3)40(41(39)42)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39-40H,3-37H2,1-2H3 |
Clé InChI |
MFNUKBCTOJTMQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1C(=C)C(C1=O)CCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)

![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)


![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)



![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

